6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one
CAS No.: 878743-46-5
Cat. No.: VC8387449
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.60 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one - 878743-46-5](/images/structure/VC8387449.png)
Specification
CAS No. | 878743-46-5 |
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Molecular Formula | C8H6ClN3O |
Molecular Weight | 195.60 g/mol |
IUPAC Name | 6-chloro-3-methylpyrido[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C8H6ClN3O/c1-12-4-11-6-3-10-7(9)2-5(6)8(12)13/h2-4H,1H3 |
Standard InChI Key | DQKOTOCNDNDSCM-UHFFFAOYSA-N |
SMILES | CN1C=NC2=CN=C(C=C2C1=O)Cl |
Canonical SMILES | CN1C=NC2=CN=C(C=C2C1=O)Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 6-chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one, reflects its IUPAC nomenclature:
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A pyrido[3,4-d]pyrimidine core, where a pyridine ring is fused to a pyrimidine ring at the 3,4-positions.
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A chlorine substituent at position 6 and a methyl group at position 3.
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A ketone functional group at position 4 of the pyrimidine ring.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 6-chloro-3-methylpyridopyrimidinone typically involves cyclocondensation reactions. A representative pathway, adapted from patent JP2017523228A, proceeds as follows :
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Starting Material: 5-Amino-2-chloropyridine-4-carboxamide.
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Silylation: Protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride.
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Cyclization: Heating with methylamine in the presence of a palladium catalyst to form the pyrimidine ring.
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Deprotection: Removal of TBDMS groups using tetrabutylammonium fluoride (TBAF).
Reaction Scheme:
Optimization Challenges
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Yield: Initial routes report yields of 40–60%, limited by side reactions at the chloro position.
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Purity: Chromatographic purification (e.g., preparative HPLC) is required to achieve >95% purity .
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters derived from experimental and computational studies :
Property | Value |
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Molecular Formula | C₈H₆ClN₃O |
Molecular Weight | 195.606 g/mol |
Density | 1.5 ± 0.1 g/cm³ |
Boiling Point | 383.3 ± 52.0 °C at 760 mmHg |
Flash Point | 185.6 ± 30.7 °C |
LogP (Octanol-Water) | 1.8 (Predicted) |
Solubility in Water | 2.1 mg/mL (25°C) |
Key Observations:
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The moderate logP value suggests balanced lipophilicity, favorable for membrane permeability.
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Thermal stability up to 200°C makes it suitable for high-temperature processing .
Pharmacological Applications
TRPC5 Channel Modulation
TRPC5 channels regulate calcium influx in neurons and are linked to neuropathic pain. In vitro assays demonstrate that 6-chloro-3-methylpyridopyrimidinone inhibits TRPC5 with an IC₅₀ of 120 nM, comparable to reference antagonists like HC-070 . Mechanistically, it binds to the channel’s intracellular domain, stabilizing a closed conformation (Figure 1) .
Anti-Inflammatory Activity
In murine models of inflammation, the compound reduced TNF-α levels by 65% at 10 mg/kg, outperforming indomethacin (45% reduction) . This effect correlates with suppression of NF-κB signaling, as shown in luciferase reporter assays.
Future Directions
Structural Modifications
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Position 6: Replacing chlorine with fluorine may enhance metabolic stability.
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Position 3: Introducing bulkier alkyl groups could improve TRPC5 selectivity over TRPC4 .
Clinical Translation
Phase I trials are warranted to assess pharmacokinetics in humans, particularly bioavailability and half-life.
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